molecular formula C25H28N4O5 B2992061 N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-84-0

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2992061
CAS No.: 1115876-84-0
M. Wt: 464.522
InChI Key: WHHZSTWJVCRBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide (molecular formula: C₂₄H₂₆N₄O₅; molecular weight: 450.49 g/mol) is a benzamide derivative featuring a pyrazine core substituted with a morpholine ring and linked via an ether bond to the benzamide scaffold. The morpholine moiety enhances solubility and may participate in hydrogen bonding, while the pyrazine ring offers opportunities for π-π stacking interactions. This compound is structurally related to kinase inhibitors and G protein-coupled receptor (GPCR) modulators, though its specific pharmacological target remains unconfirmed in the provided evidence .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-17(19-6-9-21(31-2)22(16-19)32-3)28-24(30)18-4-7-20(8-5-18)34-25-23(26-10-11-27-25)29-12-14-33-15-13-29/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZSTWJVCRBJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Dimethoxyphenyl group : Contributes to its lipophilicity and potential receptor interactions.
  • Morpholinopyrazinyl moiety : May enhance pharmacological properties through specific target interactions.

The molecular formula is C22H28N4O3C_{22}H_{28}N_{4}O_{3}, with a molecular weight of approximately 464.5 g/mol. These structural components suggest a potential for diverse biological activity, particularly in pharmacology.

Antimicrobial Potential

Preliminary studies have indicated that this compound may exhibit significant antimicrobial properties. Research has shown that similar compounds with pyrazinyl and morpholine groups often demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis .

In a related study on benzamide derivatives, compounds with similar structures were evaluated for their anti-tubercular activity. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating the potential for this compound to be explored further in this context .

Understanding the mechanism of action is crucial for determining the therapeutic potential of this compound. Interaction studies suggest that the compound may target specific receptors or enzymes involved in microbial growth or survival. For instance, docking studies have revealed favorable interactions with protein targets associated with bacterial metabolism .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the dimethoxyphenyl ethyl group .
  • Synthesis of the morpholinopyrazinyl fragment .
  • Coupling of the two moieties to form the final product .

This multi-step process allows for high specificity in constructing the target molecule, which is essential for maintaining biological activity .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to this compound:

StudyCompoundBiological ActivityIC50 (μM)
Benzamide derivativesAnti-tubercular1.35 - 2.18
Morpholine derivativesAntimicrobialVaries
Related benzamidesNeuroprotective effectsNot specified

These studies highlight the potential for further exploration of this compound in various therapeutic areas.

Comparison with Similar Compounds

Key Observations:

In contrast, GR125743 () uses a piperazine group for similar solubility-enhancing effects .

Benzamide Modifications : The target compound’s 3,4-dimethoxyphenethyl group distinguishes it from the fluorinated and heterocyclic substituents in and . These modifications likely alter binding affinity and metabolic stability .

Molecular Weight : The imidazopyridine-oxadiazole hybrid () has a higher molecular weight (601.64 g/mol), which may reduce bioavailability compared to the target compound (450.49 g/mol) .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent in the evidence, insights can be inferred from structural analogs:

  • Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound increases logP compared to the morpholinyl-ethoxybenzamide in , which may enhance membrane permeability but reduce aqueous solubility .
  • Bioisosteric Replacements: The morpholine ring in the target compound and the piperazine in GR125743 act as bioisosteres, balancing solubility and target engagement.
  • Synthetic Accessibility : highlights synthetic routes for benzamide derivatives using coupling reactions (e.g., Suzuki-Miyaura), suggesting the target compound could be synthesized via similar methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.